molecular formula C18H20O3 B8367390 3-Methoxy-4-(4-phenylbutoxy)benzaldehyde CAS No. 108807-17-6

3-Methoxy-4-(4-phenylbutoxy)benzaldehyde

Cat. No.: B8367390
CAS No.: 108807-17-6
M. Wt: 284.3 g/mol
InChI Key: OAJRQJPIEQGCNR-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-phenylbutoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 3-position and a 4-phenylbutoxy chain at the 4-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, coordination complexes, and polymer precursors. Its extended 4-phenylbutoxy substituent enhances lipophilicity, which may influence solubility, reactivity, and biological interactions compared to analogs with shorter chains or different functional groups .

Properties

CAS No.

108807-17-6

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3-methoxy-4-(4-phenylbutoxy)benzaldehyde

InChI

InChI=1S/C18H20O3/c1-20-18-13-16(14-19)10-11-17(18)21-12-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,10-11,13-14H,5-6,9,12H2,1H3

InChI Key

OAJRQJPIEQGCNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

4-(Benzyloxy)-3-phenethoxybenzaldehyde

  • Structure : Contains a phenethoxy (C6H5CH2CH2O-) group instead of 4-phenylbutoxy.
  • Key Differences: The shorter phenethoxy chain reduces lipophilicity compared to the 4-phenylbutoxy group. Synthetic routes involve alkylation of 4-(benzyloxy)-3-hydroxybenzaldehyde with phenethyl bromide under basic conditions (Cs2CO3/DMF) . Applications: Primarily used in multi-step syntheses, such as the preparation of phenolic derivatives via demethylation .

3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde

  • Structure: Substituted with a nitrobenzyloxy (NO2C6H4CH2O-) group.
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde group for Schiff base formation.
    • Crystal structure analysis reveals a dihedral angle of 4.99° between aromatic rings, stabilized by weak C–H···O interactions .
    • Applications: Acts as a precursor for Schiff base ligands in coordination chemistry .

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

  • Structure : Features a heterocyclic 4-methylimidazole substituent.
  • Key Differences: The imidazole ring introduces nitrogen-based coordination sites, making it suitable for metal-binding applications. Synthesized via coupling reactions with imidazole derivatives, yielding intermediates for γ-secretase modulators in drug discovery . Applications: Potential use in medicinal chemistry for targeting enzymatic pathways .

3-Methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde (MB)

  • Structure : Contains an epoxy (oxirane) group.
  • Key Differences: The epoxy group enables polymerization, forming high-performance epoxy resins (e.g., CF/MB-PACM composites with tensile strength ~81 MPa and Tg ~172°C) . Applications: Used in carbon fiber-reinforced polymers, contrasting with the non-polymerizable 4-phenylbutoxy analog .

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

  • Structure : Substituted with a 3-methoxypropoxy chain.
  • Market data indicate industrial use as a flavoring agent and organic intermediate, highlighting divergent applications from the phenylbutoxy derivative .

Comparative Data Table

Compound Substituent Key Properties/Applications References
3-Methoxy-4-(4-phenylbutoxy)benzaldehyde 4-phenylbutoxy High lipophilicity; intermediate for Schiff bases
4-(Benzyloxy)-3-phenethoxybenzaldehyde Phenethoxy Shorter chain; phenolic derivative synthesis
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde 4-nitrobenzyloxy Electron-withdrawing; crystal structure studies
3-Methoxy-4-(4-methylimidazol-1-yl)benzaldehyde 4-methylimidazole Metal coordination; drug discovery
3-Methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde Epoxy Polymerizable; epoxy composites
3-Methoxy-4-(3-methoxypropoxy)benzaldehyde 3-methoxypropoxy Flavoring agent; industrial applications

Structural and Electronic Effects

  • Chain Length : Longer chains (e.g., 4-phenylbutoxy) enhance lipophilicity and may improve membrane permeability in biological systems compared to shorter analogs like phenethoxy .
  • Functional Groups : Electron-withdrawing groups (e.g., nitro) increase aldehyde reactivity for nucleophilic additions, while electron-donating groups (e.g., methoxy) stabilize intermediates in condensation reactions .
  • Crystallography : Substituents influence crystal packing; nitrobenzyloxy derivatives exhibit specific dihedral angles and intermolecular interactions, whereas phenylbutoxy analogs may display distinct lattice arrangements due to bulkier substituents .

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